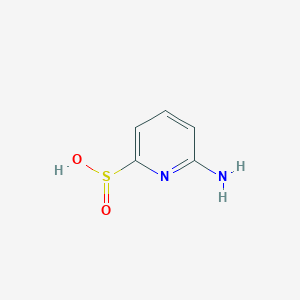
6-Aminopyridine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridine-2-sulfinic acid is a heterocyclic organic compound that contains both an amino group and a sulfinic acid group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfinic acid typically involves the introduction of the sulfinic acid group to the pyridine ring. One common method is the sulfonation of 6-aminopyridine followed by reduction to obtain the sulfinic acid derivative. The reaction conditions often involve the use of strong acids such as sulfuric acid and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods can include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminopyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form 6-aminopyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-Aminopyridine-2-sulfonic acid.
Reduction: 6-Aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Aminopyridine-2-sulfinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Aminopyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to modulation of their activities. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
2-Aminopyridine-3-carboxylic acid: Another isomer with different positioning of functional groups.
4-Aminopyridine-2-carboxylic acid: Similar structure with the amino group at a different position.
Uniqueness
6-Aminopyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications compared to its carboxylic acid counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H6N2O2S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
6-aminopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H2,6,7)(H,8,9) |
Clave InChI |
VASNFMOVUQYDKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)S(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


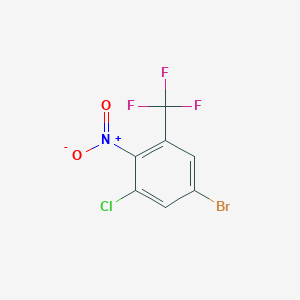
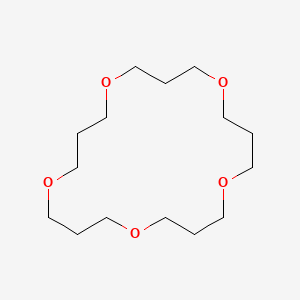
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
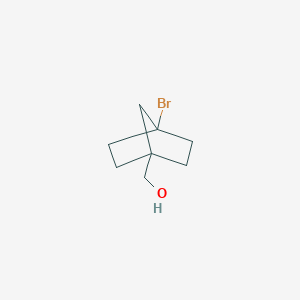
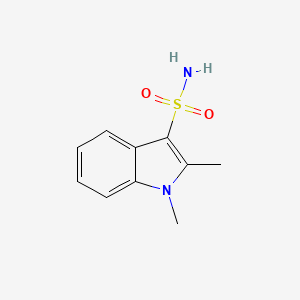
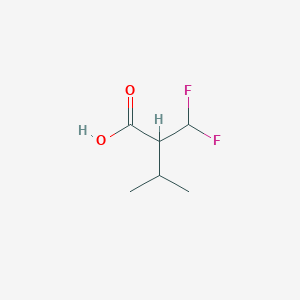
![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)
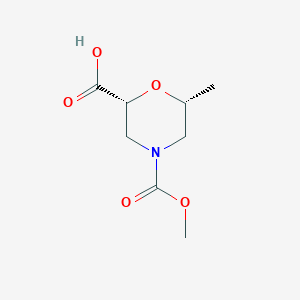


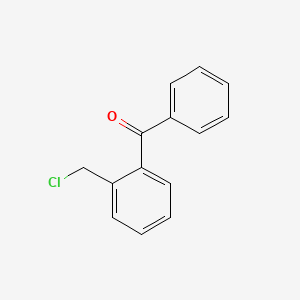
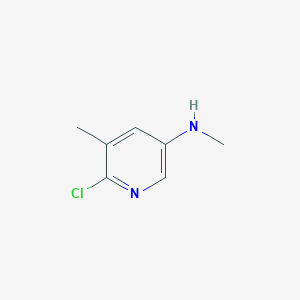

![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
